Delphinidin 3-rutinoside

Catalog No.
S594176
CAS No.
15674-58-5
M.F
C27H31O16+
M. Wt
611.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin 3-rutinoside

CAS Number

15674-58-5

Product Name

Delphinidin 3-rutinoside

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

Molecular Formula

C27H31O16+

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C27H30O16/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33)/p+1/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+/m0/s1

InChI Key

PLKUTZNSKRWCCA-LTSKFBHWSA-O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-]

Synonyms

3-[[6-O-(6-Deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium; Delphinidin 3-O-rutinoside; Tulipanin chloride

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O

D3R and Glucose Regulation

Studies suggest that D3R may play a role in glucose regulation and type 2 diabetes prevention. Research has shown that D3R can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells []. GLP-1 is an incretin hormone that promotes insulin secretion and suppresses glucagon release, leading to improved blood sugar control []. This finding suggests that D3R could potentially contribute to managing type 2 diabetes, although further research is needed to confirm its efficacy and safety in humans.

D3R and Bone Health

Recent research also explores the potential of D3R in bone health. Studies have shown that D3R can promote the activity of osteoblasts, the cells responsible for bone formation, and protect them from oxidative stress-induced damage []. This suggests that D3R may be beneficial in preventing or managing conditions like osteoporosis, although further research is needed to understand its long-term effects and optimal dosage.

D3R and Other Potential Applications

Preliminary research also suggests various other potential applications of D3R, including:

  • Antioxidant and anti-inflammatory effects: D3R exhibits antioxidant and anti-inflammatory properties, which may be beneficial in various health conditions [, ].
  • Neuroprotective effects: Some studies suggest that D3R may have neuroprotective effects and could potentially play a role in neurodegenerative diseases, although further research is needed [].

Delphinidin 3-rutinoside is a naturally occurring anthocyanin glycoside, primarily found in various fruits, particularly blackcurrants (Ribes nigrum). It is characterized by its vibrant purple to blue color, which contributes to the pigmentation of flowers and fruits. The compound has the molecular formula C27H31ClO16C_{27}H_{31}ClO_{16} and a molar mass of 647 g/mol. Its structure consists of a delphinidin aglycone attached to a rutinoside moiety, which enhances its solubility and bioavailability compared to other anthocyanins .

Research suggests D3R's mechanism of action involves several pathways:

  • Antiproliferative activity: Studies indicate D3R can inhibit the growth and proliferation of cancer cells []. The exact mechanism remains under investigation.
  • GLP-1 secretion: D3R may stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone promoting insulin secretion and regulating blood sugar levels []. The mechanism involves calcium mobilization within cells.
, including:

  • Glycosylation: This process involves the addition of sugar moieties, enhancing the compound's stability and solubility. In the case of delphinidin 3-rutinoside, the sugar is rutinoside, which is crucial for its biological activity and absorption in the human body .
  • Methylation: Delphinidin can be methylated at specific hydroxyl groups, leading to the formation of other anthocyanins. This reaction alters its chemical properties and biological activities .
  • Reduction: Delphinidin 3-rutinoside can be reduced to form other compounds, such as epigallocatechin, which may have different biological effects .

Delphinidin 3-rutinoside exhibits significant biological activities:

  • Antioxidant Properties: It acts as a potent antioxidant by scavenging reactive oxygen species (ROS), which helps in protecting cells from oxidative stress .
  • Antiproliferative Effects: Studies have shown that delphinidin 3-rutinoside possesses antiproliferative activity against various cancer cell lines. For instance, it demonstrated an IC50 value of 24.9 µM against NCI-N87 gastric cancer cells, indicating strong potential for cancer therapy .
  • Anti-inflammatory Effects: The compound has been noted for its ability to inhibit inflammatory processes, contributing to its potential therapeutic applications in inflammatory diseases .

The synthesis of delphinidin 3-rutinoside can be achieved through several methods:

  • Natural Extraction: It is primarily extracted from plant sources like blackcurrants. The extraction process typically involves solvent extraction techniques using water or ethanol .
  • Chemical Synthesis: Laboratory synthesis may involve starting from simpler anthocyanins or phenolic compounds through glycosylation reactions using specific glycosyltransferases .
  • Biotechnological Approaches: Advances in biotechnology allow for microbial fermentation processes that can produce delphinidin 3-rutinoside through engineered microorganisms capable of synthesizing anthocyanins from glucose or other substrates .

Delphinidin 3-rutinoside has several applications across various fields:

  • Food Industry: Due to its natural coloring properties, it is used as a food dye in beverages and confections.
  • Nutraceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for dietary supplements aimed at improving health and preventing diseases.
  • Pharmaceuticals: Research into its anticancer properties suggests potential applications in developing cancer therapeutics .

Interaction studies involving delphinidin 3-rutinoside have revealed its synergistic effects with other phenolic compounds. For example:

  • When combined with other antioxidants like catechin and caffeic acid, delphinidin 3-rutinoside exhibited enhanced antiproliferative effects against cancer cells, indicating that these compounds may work synergistically to improve therapeutic efficacy .
  • Studies also show that interactions with proteins can lead to conformational changes that enhance the stability and bioactivity of delphinidin 3-rutinoside in biological systems .

Delphinidin 3-rutinoside shares similarities with other anthocyanins but has unique characteristics that distinguish it:

Compound NameStructure TypeUnique Features
Cyanidin 3-rutinosideAnthocyanin glycosideLacks additional hydroxyl groups compared to delphinidin.
Pelargonidin 3-rutinosideAnthocyanin glycosideHas a different aglycone structure leading to different color properties.
Malvidin 3-rutinosideAnthocyanin glycosideContains methoxy groups which enhance stability under certain conditions.
Peonidin 3-rutinosideAnthocyanin glycosideSimilar but has different hydroxyl group positioning affecting solubility.

Delphinidin 3-rutinoside's unique combination of hydroxyl groups contributes significantly to its antioxidant capacity and biological activities, making it a subject of interest in nutritional research and pharmacology .

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

11

Exact Mass

611.16120990 g/mol

Monoisotopic Mass

611.16120990 g/mol

Heavy Atom Count

43

UNII

6I4SV29842

Wikipedia

Tulipanin

Dates

Modify: 2023-08-15

Explore Compound Types